N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine
Overview
Description
N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine is a complex organic compound characterized by the presence of fluorine, methoxy, and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
2-Fluoro-1-(4-methoxyphenyl)ethylamine: Shares structural similarities and is used in similar applications.
Uniqueness
N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14(23-12-16-5-8-19(27-4)11-21(16)22)20-13-24-25(15(20)2)17-6-9-18(26-3)10-7-17/h5-11,13-14,23H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPDTLLHQNUGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NCC3=C(C=C(C=C3)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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